molecular formula C31H39O3P B8128337 Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine

Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine

Cat. No.: B8128337
M. Wt: 490.6 g/mol
InChI Key: IJZUTUMBEYLTNN-UHFFFAOYSA-N
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Description

Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine is a complex organic compound with the chemical formula C31H39O3P and a molecular weight of 490.61 g/mol . This compound is known for its unique structure, which includes a phosphine group attached to a biaryl system with methoxy and naphthyl substituents. It is commonly used as a ligand in various catalytic processes, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine typically involves the reaction of dicyclohexylphosphine with a suitable biaryl precursor. The reaction conditions often require the use of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

    Chemistry: Used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug discovery.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals, and the pathways involved often pertain to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine is unique due to its specific combination of methoxy and naphthyl groups, which provide distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, distinguishing it from other similar phosphine ligands .

Biological Activity

Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine is a phosphine ligand that has garnered attention for its role in various chemical and biological applications. This compound, with the chemical formula C31H39O3PC_{31}H_{39}O_3P and a molecular weight of 490.61 g/mol, exhibits significant biological activity, particularly in the fields of medicinal chemistry and catalysis.

Overview of Biological Activity

The biological activity of this compound primarily stems from its ability to act as a ligand in metal-catalyzed reactions. Its coordination with transition metals enables it to facilitate various catalytic processes, which are essential in organic synthesis and drug development.

The mechanism by which this compound exerts its biological effects involves:

  • Coordination with Metal Centers : The phosphine group coordinates with transition metals, stabilizing them and enhancing their catalytic activity.
  • Facilitation of Catalytic Cycles : It plays a crucial role in catalytic cycles, particularly in reactions such as Suzuki-Miyaura cross-coupling, which is vital for forming carbon-carbon bonds in complex organic molecules.

Applications in Research

This compound is utilized in various research domains:

  • Medicinal Chemistry : It is employed in the synthesis of biologically active compounds, contributing to drug discovery efforts.
  • Catalysis : The compound is integral to palladium-catalyzed reactions, which are widely used in the synthesis of pharmaceuticals and fine chemicals.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

  • Catalytic Applications : Research has demonstrated its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions. For instance, it has been shown to facilitate the formation of biaryl compounds that possess significant biological activity.
  • Biological Activity Evaluation : In vitro studies have indicated that phosphine ligands like this compound can enhance the bioavailability and efficacy of certain drug candidates by improving their synthesis pathways.
  • Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to specific protein targets, suggesting potential applications in designing inhibitors for various diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Catalytic Activity Facilitates palladium-catalyzed cross-coupling reactions
Drug Development Used in synthesizing biologically active molecules
Molecular Docking Potential binding to protein targets

Properties

IUPAC Name

dicyclohexyl-[2,6-dimethoxy-3-(2-methoxynaphthalen-1-yl)phenyl]phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39O3P/c1-32-27-20-18-22-12-10-11-17-25(22)29(27)26-19-21-28(33-2)31(30(26)34-3)35(23-13-6-4-7-14-23)24-15-8-5-9-16-24/h10-12,17-21,23-24H,4-9,13-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZUTUMBEYLTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C(=C(C=C3)OC)P(C4CCCCC4)C5CCCCC5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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